molecular formula C17H29NO3 B13172836 tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate

Cat. No.: B13172836
M. Wt: 295.4 g/mol
InChI Key: MSUAWOFPOITNML-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane]-4’-yl}carbamate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein-ligand binding due to its specific functional groups and structural features.

Medicine

In medicine, tert-Butyl N-{3-oxaspiro[bicyclo[51

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-5’-yl}carbamate
  • tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-6’-yl}carbamate

Uniqueness

tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane]-4’-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability.

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl N-spiro[3-oxabicyclo[5.1.0]octane-4,4'-cyclohexane]-1'-ylcarbamate

InChI

InChI=1S/C17H29NO3/c1-16(2,3)21-15(19)18-14-5-8-17(9-6-14)7-4-12-10-13(12)11-20-17/h12-14H,4-11H2,1-3H3,(H,18,19)

InChI Key

MSUAWOFPOITNML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC3CC3CO2

Origin of Product

United States

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